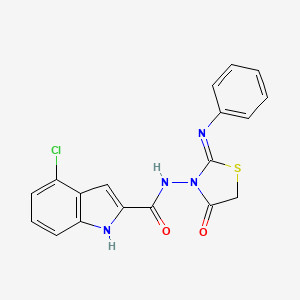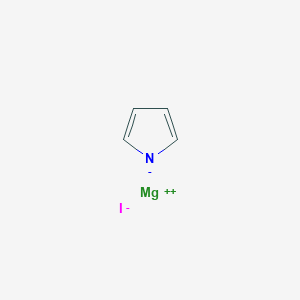
magnesium;pyrrol-1-ide;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;pyrrol-1-ide;iodide is a compound that combines magnesium, pyrrol-1-ide, and iodide ions Magnesium is a lightweight metal known for its high reactivity, while pyrrol-1-ide is a nitrogen-containing heterocycle, and iodide is a halide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;pyrrol-1-ide;iodide can be synthesized through several methods:
Direct Combination: Magnesium metal can react with pyrrol-1-ide and iodine in an anhydrous environment to form the compound.
Hydroiodic Acid Treatment: Magnesium oxide, magnesium hydroxide, or magnesium carbonate can be treated with hydroiodic acid to produce magnesium iodide, which can then be combined with pyrrol-1-ide.
Industrial Production Methods
Industrial production of this compound often involves the direct combination method due to its simplicity and efficiency. The reaction is typically carried out in a controlled environment to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;pyrrol-1-ide;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced under specific conditions to yield magnesium metal and hydrogen iodide.
Substitution: The iodide ion can be substituted with other halides or nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Oxygen or air can oxidize the compound at elevated temperatures.
Reducing Agents: Hydrogen gas can reduce the compound under high pressure.
Nucleophiles: Halide salts or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and hydrogen iodide.
Substitution: Various substituted magnesium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Magnesium;pyrrol-1-ide;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Research is ongoing into its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of various materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism by which magnesium;pyrrol-1-ide;iodide exerts its effects involves several pathways:
Magnesium Ion Interaction: Magnesium ions play a crucial role in stabilizing the compound and facilitating its reactivity.
Pyrrol-1-ide Ring: The nitrogen-containing ring structure of pyrrol-1-ide allows for various chemical interactions, including hydrogen bonding and electron donation.
Iodide Ion: The iodide ion can participate in substitution reactions, making the compound versatile in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium Chloride: Similar in structure but contains chloride ions instead of iodide.
Magnesium Bromide: Contains bromide ions and exhibits similar reactivity.
Magnesium Fluoride: Contains fluoride ions and is less reactive due to the strong bond between magnesium and fluoride.
Uniqueness
Magnesium;pyrrol-1-ide;iodide is unique due to the presence of the pyrrol-1-ide ring, which imparts distinct chemical properties and reactivity compared to other magnesium halides. This makes it particularly useful in specialized chemical syntheses and research applications .
Eigenschaften
CAS-Nummer |
66202-47-9 |
|---|---|
Molekularformel |
C4H4IMgN |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
magnesium;pyrrol-1-ide;iodide |
InChI |
InChI=1S/C4H4N.HI.Mg/c1-2-4-5-3-1;;/h1-4H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
AODMIVIGEHBSNB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C[N-]C=C1.[Mg+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


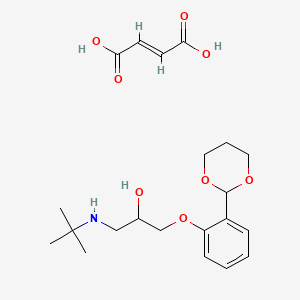



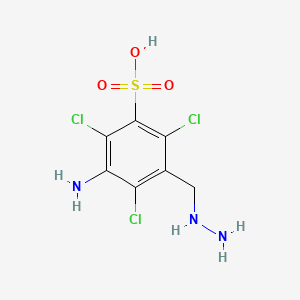

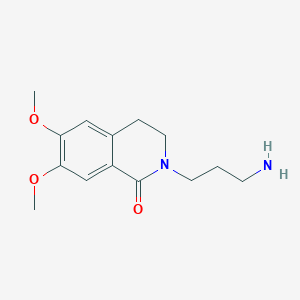
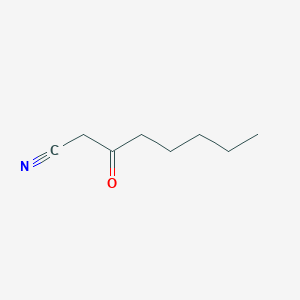
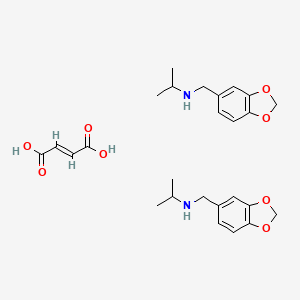

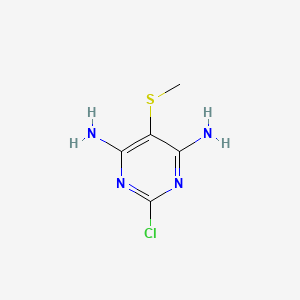
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)

